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molecular formula C14H15NO2S B8305445 Ethyl 3-(4-phenylthiazol-2-yl)propanoate

Ethyl 3-(4-phenylthiazol-2-yl)propanoate

Cat. No. B8305445
M. Wt: 261.34 g/mol
InChI Key: MATZCALFYGOTEZ-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

A mixture of 2-bromo acetophenone (2.1 g, 10.55 mmol) and methyl 4-amino-4-thioxobutanoate (1.6 g, 10.86 mmol) in EtOH (15 mL) was heated to 80° C. for 3 h. Reaction mixture was cooled to room temperature and solvent was evaporated under reduced pressure. The product was extracted with EtOAc and the organic layer was washed with H2O and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford ethyl 3-(4-phenylthiazol-2-yl)propanoate (1.1 g, yield 40%) as a white solid, which was carried through without further purification. 1H NMR (300 MHz, CDCl3) δ 7.90-7.87 (m, 2H), 7.44-7.39 (m, 2H), 7.35-7.30 (m, 2H), 4.22-4.15 (q, J=7.2 Hz, 2H), 3.41-3.36 (t, J=7.5 Hz, 2H), 2.94-2.89 (t, J=7.3 Hz, 2H), 1.30-1.25 (t, J=7.1 Hz, 3H). MS (ESI) m/z: Calculated for C14H15NO2S: 261.08. found: 262.2 (M+H)+.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[NH2:11][C:12](=[S:19])[CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16].[CH3:20]CO>>[C:5]1([C:3]2[N:11]=[C:12]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:20])=[O:16])[S:19][CH:2]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
1.6 g
Type
reactant
Smiles
NC(CCC(=O)OC)=S
Name
Quantity
15 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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